N-[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide
Description
Properties
Molecular Formula |
C20H19ClN2O3S2 |
|---|---|
Molecular Weight |
435.0 g/mol |
IUPAC Name |
N-[3-[(4-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide |
InChI |
InChI=1S/C20H19ClN2O3S2/c21-16-8-6-15(7-9-16)11-23-17-12-28(25,26)13-18(17)27-20(23)22-19(24)10-14-4-2-1-3-5-14/h1-9,17-18H,10-13H2 |
InChI Key |
XSALPOSTKRJCBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=CC=C3)N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Core Thieno-Thiazole Ring Formation via Gewald Reaction
The Gewald reaction is a key method for synthesizing thieno-thiazole scaffolds. In this approach, a ketone or aldehyde reacts with a cyanoacetate derivative in the presence of sulfur and a base. For example:
-
Reactants : Ethyl cyanoacetate, elemental sulfur, and triethylamine (TEA) are combined with a substituted aldehyde to form 2-aminothiophene intermediates .
-
Cyclization : The intermediate undergoes intramolecular cyclization with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the thieno[3,4-d]thiazole core .
-
Key Conditions :
-
Combine ethyl cyanoacetate (1 mmol), sulfur (1.2 mmol), and TEA (2 mmol) in ethanol.
-
Reflux at 80°C for 3 hours.
-
Add 4-chlorobenzaldehyde (1 mmol) and reflux for an additional 2 hours.
-
Isolate the 2-aminothiophene intermediate via filtration (Yield: 75–85%).
-
Treat with SOCl₂ to cyclize into the thieno-thiazole core (Yield: 68%) .
Attachment of the Phenylacetamide Moiety
The phenylacetamide group is coupled via amidation or condensation:
-
Acylation : React the thieno-thiazole intermediate with phenylacetyl chloride in the presence of a coupling agent .
-
Condensation : Use DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid .
-
Dissolve the alkylated thieno-thiazole (1 mmol) in dichloromethane (DCM).
-
Add phenylacetyl chloride (1.2 mmol), DCC (1.5 mmol), and TEA (2 mmol).
-
Stir at room temperature for 12 hours.
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
Recrystallize from ethanol to obtain the final product (Yield: 65%) .
Oxidation of the Thiazole Sulfur
The sulfone group (–SO₂–) is introduced via oxidation:
-
Oxidizing Agents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) .
-
Conditions :
-
Solvent: Acetic acid or methanol.
-
Temperature: 0–25°C for 4–6 hours.
-
Example Protocol :
-
Dissolve the thieno-thiazole intermediate (1 mmol) in acetic acid.
-
Add 30% H₂O₂ (3 mmol) and stir at 0°C for 4 hours.
-
Quench with sodium thiosulfate and extract with ethyl acetate.
-
Purify via recrystallization (Yield: 85%).
Microwave-Assisted Synthesis
Modern methods employ microwave irradiation to reduce reaction times:
Analytical Validation
All synthetic steps are validated using:
-
MS : Verifies molecular weight (e.g., m/z = 435.0 for C₂₀H₁₉ClN₂O₃S₂) .
-
IR : Identifies functional groups (e.g., C=O at 1685 cm⁻¹, S=O at 1173 cm⁻¹) .
Comparative Data Table
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
N-[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.
Biological Research: The compound is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Differences :
- The phenylacetamide moiety in the target compound contrasts with the cyano-furan substituents in 11a/b, which may alter biological target specificity .
Thiadiazol Derivatives ()
Compounds 4g and 4h () are thiadiazol-based with acryloyl and benzamide groups:
- 4g: N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide
- 4h: N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide
| Property | Target Compound | 4g | 4h |
|---|---|---|---|
| Core Structure | Tetrahydrothieno-thiazol | Thiadiazol | Thiadiazol |
| Aromatic Substituents | 4-Chlorobenzyl | 3-Methylphenyl | 3-Chlorophenyl |
| Functional Groups | Sulfone, phenylacetamide | Dimethylamino-acryloyl, benzamide | Dimethylamino-acryloyl, benzamide |
| IR Peaks (cm⁻¹) | S=O (~1150–1300, inferred) | 1,690 (C=O), 1,638 (C=O) | Similar to 4g |
| Molecular Weight | Not calculated | 392 (C₂₁H₂₀N₄O₂S) | Not reported |
Key Differences :
- The thiadiazol core in 4g/h lacks the fused thieno-thiazol system of the target compound, reducing structural rigidity.
- The dimethylamino-acryloyl group in 4g/h may enhance π-π stacking interactions, whereas the target’s sulfone group could favor hydrogen bonding .
Triazole-Thione Derivatives ()
The triazole-thione compound in features hydrogen-bonded networks:
- (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
| Property | Target Compound | Triazole-Thione |
|---|---|---|
| Core Structure | Tetrahydrothieno-thiazol | 1,2,4-Triazole |
| Chlorinated Groups | 4-Chlorobenzyl | 2-Chlorobenzylidene |
| Functional Groups | Sulfone, phenylacetamide | Thione, chlorophenyl |
| Hydrogen Bonding | Likely (sulfone, amide) | N–H···O/S interactions |
Key Differences :
- The triazole-thione’s hydrogen-bonding network (N–H···O/S) may improve crystallinity, whereas the target compound’s sulfone and amide groups could stabilize different intermolecular interactions .
Oxazol-5(4H)-one Derivatives ()
Nickel ferrite-synthesized oxazolones in exhibit antioxidant/antimicrobial activities:
- 4-Arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one
| Property | Target Compound | Oxazol-5(4H)-one |
|---|---|---|
| Core Structure | Tetrahydrothieno-thiazol | Oxazolone |
| Bioactivity | Not reported | Antioxidant/antimicrobial |
| Synthetic Catalyst | Not reported | NiFe₂O₄ nanoparticles |
Key Differences :
- The oxazolone’s indole and fluoro substituents likely enhance π-stacking and lipophilicity, whereas the target’s sulfone may favor polar interactions. Catalytic methods (NiFe₂O₄ vs. acetic anhydride/NaOAc) reflect divergent synthetic strategies .
Biological Activity
N-[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula
- C : 19
- H : 18
- Cl : 1
- N : 2
- O : 2
- S : 1
IUPAC Name
This compound
Structural Features
The compound features a thieno-thiazole core with a chlorobenzyl substituent and a phenylacetamide group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar thieno-thiazole structures exhibit significant anticancer properties. For instance, a study assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle proteins and apoptosis-related genes .
The proposed mechanisms of action for similar compounds include:
- Inhibition of Cell Proliferation : Compounds targeting cell division cycle proteins (e.g., Cdc7) have shown to inhibit tumor growth by disrupting cell cycle progression .
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in studies where thiazole derivatives were tested against various cancer cell lines.
Antimicrobial Activity
Thiazole derivatives have also demonstrated antimicrobial properties. The compound's structure suggests potential activity against bacteria and fungi, as similar compounds have shown effectiveness in inhibiting growth through disruption of microbial cell membranes or interference with metabolic pathways.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a thiazole derivative similar to the compound . The derivative was tested on several cancer cell lines, including breast and lung cancer cells. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through caspase activation.
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited notable inhibitory effects, suggesting their potential as therapeutic agents in treating bacterial infections.
Table 1: Summary of Biological Activities
| Activity Type | Assessed Compound | Effectiveness | Reference |
|---|---|---|---|
| Anticancer | Thiazole derivative | Induced apoptosis | |
| Antimicrobial | Thiazole derivative | Inhibited bacterial growth |
| Mechanism | Description | Implications |
|---|---|---|
| Cell Cycle Inhibition | Disruption of Cdc7 function | Prevents tumor proliferation |
| Apoptosis Induction | Activation of caspases | Triggers programmed cell death |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
